molecular formula C17H16N4O3 B11962453 N'-(2,5-Dimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide

N'-(2,5-Dimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide

Cat. No.: B11962453
M. Wt: 324.33 g/mol
InChI Key: ZZDYXLWJOURXKW-AWQFTUOYSA-N
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Description

N’-(2,5-Dimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzimidazole ring, a carbohydrazide group, and a 2,5-dimethoxybenzylidene moiety.

Preparation Methods

The synthesis of N’-(2,5-Dimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation reaction between 2,5-dimethoxybenzaldehyde and 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

N’-(2,5-Dimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-(2,5-Dimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2,5-Dimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the growth of bacteria by interfering with their metabolic processes .

Comparison with Similar Compounds

N’-(2,5-Dimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific applications and biological activities, highlighting the uniqueness of N’-(2,5-Dimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide.

Properties

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C17H16N4O3/c1-23-13-4-6-16(24-2)12(7-13)9-20-21-17(22)11-3-5-14-15(8-11)19-10-18-14/h3-10H,1-2H3,(H,18,19)(H,21,22)/b20-9+

InChI Key

ZZDYXLWJOURXKW-AWQFTUOYSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=CC3=C(C=C2)N=CN3

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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